3-(4-Hydroxyphenyl)hex-4-ynoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)hex-4-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYGPUAIMQUIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid
Retrosynthetic analysis is a problem-solving technique that deconstructs the target molecule into simpler, commercially available precursors. ias.ac.in For this compound, two primary disconnections are considered:
Disconnection 1 (C-C bond at the chiral center): The bond between the chiral carbon (C3) and the 4-hydroxyphenyl ring can be disconnected. This leads to a propargyl-substituted electrophile and a 4-hydroxyphenyl nucleophile (or vice versa). This approach suggests a cross-coupling reaction, such as a Sonogashira coupling, as a key synthetic step. wikipedia.orglibretexts.orgorganic-chemistry.org
Disconnection 2 (C-C bond adjacent to the carboxyl group): Cleavage of the C2-C3 bond suggests an alkylation of a 4-hydroxyphenylacetic acid derivative with a suitable propargyl halide.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Key Disconnections | Precursors |
| This compound | C3-Aryl, C1-C2 | 4-Iodophenol (B32979), a propargyl derivative, and an acetate (B1210297) equivalent |
This analysis forms the basis for designing the forward synthetic routes.
Classical and Modern Synthetic Routes
Based on the retrosynthetic analysis, several synthetic strategies can be envisioned. A modern approach would likely involve a palladium-catalyzed cross-coupling reaction for the formation of the C-aryl bond.
A proposed synthetic route could commence with the protection of the hydroxyl group of 4-iodophenol, followed by a Sonogashira coupling with a suitable alkyne. The resulting intermediate would then be elaborated to introduce the carboxylic acid moiety.
| Step | Reaction | Reactants | Product |
| 1 | Protection of Phenol (B47542) | 4-Iodophenol, Benzyl bromide, K2CO3 | 1-(Benzyloxy)-4-iodobenzene |
| 2 | Sonogashira Coupling | 1-(Benzyloxy)-4-iodobenzene, 1-Pentyne, Pd(PPh3)2Cl2, CuI, Et3N | 1-(Benzyloxy)-4-(pent-1-yn-1-yl)benzene |
| 3 | Lithiation and Carboxylation | 1-(Benzyloxy)-4-(pent-1-yn-1-yl)benzene, n-BuLi, CO2 | 3-(4-(Benzyloxy)phenyl)hex-4-ynoic acid |
| 4 | Deprotection | 3-(4-(Benzyloxy)phenyl)hex-4-ynoic acid, H2, Pd/C | This compound |
This route provides a logical sequence for the assembly of the target molecule, utilizing well-established and reliable chemical transformations.
The presence of a stereocenter at the C3 position means that this compound can exist as two enantiomers, (R) and (S). The synthesis of enantiomerically pure forms is crucial for applications where stereochemistry is critical.
Chiral resolution is a common method for separating a racemic mixture into its individual enantiomers. wikipedia.orglibretexts.org For a carboxylic acid like this compound, this can be achieved by forming diastereomeric salts with a chiral amine.
The process involves:
Reaction of the racemic acid with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethanamine) to form a mixture of diastereomeric salts.
Separation of the diastereomers based on their different physical properties, typically solubility, through fractional crystallization.
Acidification of the separated diastereomeric salts to regenerate the individual enantiomers of the carboxylic acid.
| Resolving Agent | Principle | Outcome |
| (R)-1-Phenylethanamine | Formation of diastereomeric salts with different solubilities | Separation of (R)- and (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid |
| Brucine | Formation of diastereomeric salts | Isolation of one enantiomer |
| Cinchonidine | Formation of diastereomeric salts | Resolution of alkynoic acids nih.gov |
Asymmetric induction aims to create one enantiomer in excess during a chemical reaction. For the synthesis of chiral propargyl derivatives, several methods have been developed. nih.govacs.orgacs.org An asymmetric hydroalkynylation or a related C-H functionalization could be employed.
For instance, a rhodium-catalyzed asymmetric hydroalkynylation of a suitable enamide precursor could establish the chiral center with high enantioselectivity. acs.org Alternatively, an asymmetric propargylic substitution reaction could be utilized. acs.org
A hypothetical asymmetric synthesis could involve the following key step:
| Reaction Type | Catalyst System | Substrates | Expected Outcome |
| Asymmetric Alkynylation | Chiral ligand-metal complex (e.g., Rh- or Cu-based) | A prochiral precursor (e.g., an aldehyde or imine) and an alkyne | Enantioenriched this compound precursor |
A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the later stages. msu.edu This approach can be more efficient for complex molecules.
For this compound, a convergent strategy could involve the synthesis of two main fragments:
Fragment A: A protected 4-hydroxyphenyl derivative with a reactive group at the benzylic position.
Fragment B: A C4 alkyne-containing fragment with a nucleophilic or electrophilic site for coupling.
The coupling of these two fragments, followed by deprotection and functional group manipulation, would yield the final product.
| Fragment A | Fragment B | Coupling Reaction |
| 4-(Benzyloxy)benzyl bromide | Ethyl 3-lithiobut-2-ynoate | Nucleophilic substitution |
| 4-Iodophenol (protected) | A suitable hexynoic acid derivative | Cross-coupling reaction |
Conjugate alkynylation offers another potential route. This would involve the 1,4-addition of an alkynyl nucleophile to a suitable α,β-unsaturated carbonyl compound. A plausible precursor would be a derivative of 4-hydroxycinnamic acid. nih.govnih.gov
The reaction would proceed as follows:
Preparation of a 4-hydroxycinnamic acid ester.
Reaction with a methyl-containing organocuprate or a related nucleophile in a conjugate addition fashion.
The resulting enolate could then be trapped with a suitable electrophile to introduce the remaining part of the alkyne chain, or the initial nucleophile could be a more complex alkynyl species.
This approach, while synthetically challenging, represents a modern and powerful method for the construction of the carbon skeleton.
Meldrum's Acid Derivatives as Synthetic Intermediates
One potential synthetic avenue involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile reagent in organic synthesis. A plausible initial step is the Knoevenagel condensation of 4-hydroxybenzaldehyde (B117250) with a suitable active methylene (B1212753) compound, such as a derivative of Meldrum's acid. researchgate.netthermofisher.commychemblog.com This reaction, typically catalyzed by a weak base, would furnish an arylidene derivative that could be further elaborated to introduce the hex-4-ynoic acid side chain. researchgate.net Although direct evidence for this specific transformation leading to the target molecule is scarce, the general utility of the Knoevenagel condensation in forming carbon-carbon bonds with aromatic aldehydes is well-established. researchgate.netthermofisher.commychemblog.com
Advanced Catalytic Approaches
Modern catalytic methods offer powerful tools for the construction of the key C-C bonds present in this compound.
Metallaphotoredox Catalysis in C-C Bond Formation
Metallaphotoredox catalysis, a rapidly evolving field in organic synthesis, provides a potential strategy for the arylation of a pre-formed hex-4-ynoic acid derivative. This approach merges photoredox catalysis with transition metal catalysis to forge new carbon-carbon bonds under mild conditions. While no specific application of this method to the synthesis of this compound has been reported, the general principles of metallaphotoredox-catalyzed cross-coupling reactions are well-documented.
Other Transition Metal-Catalyzed Reactions
Conventional transition metal-catalyzed cross-coupling reactions represent another viable route. For instance, a palladium-catalyzed Suzuki coupling could be envisioned between a protected 4-iodophenol and a suitable boronic acid or ester derivative of a hex-4-ynoic acid precursor. researchgate.net Alternatively, a rhodium-catalyzed arylation of a hex-4-ynoic acid derivative could also be explored, drawing from the extensive literature on rhodium-catalyzed C-H activation and arylation reactions. researchgate.net The Sonogashira coupling, a cornerstone of alkyne chemistry, could also be employed, potentially coupling a protected 4-iodophenol with a terminal alkyne that is then elaborated to the final carboxylic acid. wikipedia.orglibretexts.orgorganic-chemistry.org
Chemical Modifications and Derivatization Strategies
The functional groups present in this compound offer multiple handles for chemical modification, allowing for the generation of a library of derivatives for further study.
Esterification and Amidation Reactions
The carboxylic acid moiety is a prime site for derivatization. Standard esterification procedures, such as Fischer esterification using an alcohol in the presence of an acid catalyst, can be employed to produce various esters. researchgate.net For more sensitive substrates or to achieve higher yields, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are effective. organic-chemistry.orgorganic-chemistry.orgjocpr.com
Similarly, the carboxylic acid can be converted to a wide range of amides. Amide bond formation can be achieved by activating the carboxylic acid, for instance with thionyl chloride to form the acyl chloride, followed by reaction with an amine. google.com More sophisticated and milder methods involve the use of peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and broad substrate scope. wikipedia.orgmychemblog.comapexbt.comenamine.netpeptide.com
Functionalization of the Alkyne Moiety
The internal alkyne presents another reactive site for functionalization. The triple bond can undergo a variety of addition reactions. For example, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), could be utilized to introduce triazole rings by reacting with various azides. wikipedia.orgtcichemicals.comnih.govorganic-chemistry.orgsigmaaldrich.com This modular approach allows for the rapid generation of diverse structures.
Furthermore, the alkyne can participate in various transition metal-catalyzed reactions. For instance, a Sonogashira coupling could be performed if one of the alkyne substituents were a terminal hydrogen, allowing for the introduction of various aryl or vinyl groups. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govnih.gov Palladium-catalyzed reactions involving hypervalent iodine reagents could also be employed to achieve various difunctionalizations of the alkyne. nih.govnih.gov
Transformations of the Carboxylic Acid Group
The carboxylic acid moiety is a key site for chemical derivatization, enabling the synthesis of esters, amides, and other related functional groups.
One of the most common transformations of a carboxylic acid is its conversion to an ester. For instance, this compound can be esterified to its corresponding methyl ester, methyl 3-(4-hydroxyphenyl)hex-4-ynoate. This reaction is typically carried out by treating the carboxylic acid with an alcohol, such as methanol, in the presence of an acid catalyst.
While specific documented examples of amidation and reduction for this compound are not prevalent in the literature, the general reactivity of carboxylic acids suggests these transformations are feasible. Amidation would involve the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent to form an amide bond. The reduction of the carboxylic acid group to a primary alcohol could be achieved using strong reducing agents like lithium aluminum hydride or through milder, more selective methods. nih.gov
| Transformation | Reagents and Conditions | Product |
| Esterification | Methanol, Acid Catalyst | Methyl 3-(4-hydroxyphenyl)hex-4-ynoate |
| Amidation (General) | Amine, Coupling Agent | 3-(4-Hydroxyphenyl)hex-4-ynamide derivative |
| Reduction (General) | e.g., Lithium Aluminum Hydride | 3-(4-Hydroxyphenyl)hex-4-yn-1-ol |
Substitutions on the Phenolic Ring
The phenolic ring in this compound is another site amenable to a variety of chemical modifications, including halogenation, nitration, and alkylation. These reactions can significantly alter the electronic and steric properties of the molecule.
Halogenation: The introduction of halogen atoms onto the phenolic ring can be achieved through electrophilic aromatic substitution. Reagents such as bromine or chlorine, often in the presence of a Lewis acid catalyst, can be used to install halogen atoms at the positions ortho to the hydroxyl group. The specific conditions would need to be carefully controlled to achieve selective mono- or di-halogenation.
Nitration: The phenolic ring can be nitrated using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group onto the aromatic ring, typically at the ortho and para positions relative to the activating hydroxyl group.
Alkylation: The phenolic hydroxyl group can be alkylated to form an ether linkage. This is commonly achieved by treating the phenol with an alkyl halide in the presence of a base. This modification removes the acidic proton of the phenol and can be used to introduce a wide variety of alkyl or aryl groups.
| Substitution Reaction | Typical Reagents | Potential Products |
| Halogenation | Bromine (Br2), Lewis Acid | Bromo-substituted derivatives |
| Nitration | Nitric Acid (HNO3), Sulfuric Acid (H2SO4) | Nitro-substituted derivatives |
| Alkylation | Alkyl Halide, Base | O-alkylated derivatives |
Incorporation into Complex Molecular Scaffolds
While specific examples of the incorporation of this compound into more complex molecular scaffolds are not extensively documented in publicly available research, its inherent functionalities make it a potentially valuable building block in organic synthesis.
The presence of the carboxylic acid, the phenol, and the alkyne allows for a multitude of coupling strategies. For instance, the carboxylic acid can be used to form amide or ester linkages with other molecules. The phenolic hydroxyl group can participate in ether synthesis or be used as a handle for further functionalization. The alkyne moiety is particularly versatile and can undergo a variety of reactions, including:
Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a common and robust linkage in medicinal chemistry and materials science.
Sonogashira Coupling: This cross-coupling reaction allows for the formation of a carbon-carbon bond between the alkyne and an aryl or vinyl halide, enabling the construction of more elaborate conjugated systems.
Reduction: The alkyne can be selectively reduced to either a cis-alkene using Lindlar's catalyst or a trans-alkene using a dissolving metal reduction, providing stereochemical control in the synthesis of more complex structures.
The trifunctional nature of this compound presents a rich landscape for the design and synthesis of novel and complex molecules with potential applications across various scientific disciplines.
Biological Activity and Mechanistic Investigations in Vitro Studies
Molecular Target Engagement and Receptor Agonism
The primary molecular target identified for 3-(4-Hydroxyphenyl)hex-4-ynoic acid and its derivatives is the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). google.com This receptor is predominantly expressed in pancreatic beta cells and plays a crucial role in mediating the insulinotropic effects of fatty acids. google.comnih.gov
GPR40 is activated by medium- to long-chain fatty acids, which trigger signaling pathways that enhance glucose-stimulated insulin (B600854) secretion. nih.govresearchgate.netnih.gov Synthetic agonists, such as derivatives of 3-phenyl-4-hexynoic acid, mimic the action of these natural ligands. google.com The activation of GPR40 can proceed through distinct G-protein-coupled pathways. Partial agonists are typically coupled to the Gαq pathway, which stimulates insulin secretion in a glucose-dependent manner. nih.govnih.gov In contrast, full agonists can engage both Gαq and Gαs signaling pathways, leading to a more robust response that can include the secretion of incretins like GLP-1. nih.govnih.gov
Scientific studies have revealed that partial and full agonists bind to different allosteric sites on the GPR40 receptor. nih.gov This differential binding explains their varied downstream signaling effects. For instance, the partial agonist TAK-875 binds to one allosteric site, while other full agonists bind to a second, distinct site located near intracellular loop 2 (ICL2). nih.gov The stabilization of this loop is believed to be a key mechanism for the enhanced G-protein activity observed with full agonists. nih.gov
The molecular architecture of GPR40 agonists is critical for their activity. A common structural motif is a phenylpropanoic acid skeleton, which features an acidic head group (typically a carboxylic acid) and a hydrophobic tail. google.comresearchgate.net This structure effectively mimics that of natural fatty acid ligands. google.com
The carboxylic acid group is a key pharmacophoric element, responsible for forming crucial polar interactions within the receptor's binding site. researchgate.net The hydrophobic tail, connected via a linker, occupies a hydrophobic pocket within the receptor. google.com For this compound, the phenyl ring and the hexynoic acid chain constitute this hydrophobic tail. Structure-activity relationship studies have shown that modifications to this tail, such as the introduction of different substituent groups, can significantly impact the potency and efficacy of the compound as a GPR40 agonist. researchgate.netnih.gov The stereochemistry at the chiral center, denoted by the asterisk in chemical structure diagrams, is also a determining factor in the compound's binding affinity and functional activity. google.com
Enzyme Modulation and Inhibition
Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. openmedicinalchemistryjournal.comnih.gov Under hyperglycemic conditions, hyperactivity of this pathway is implicated in the pathogenesis of long-term diabetic complications, making aldose reductase inhibitors (ARIs) a subject of therapeutic interest. openmedicinalchemistryjournal.comnih.govnih.gov While many compounds have been evaluated for their ability to inhibit this enzyme, specific inhibitory data for this compound against aldose reductase is not available in the reviewed literature.
Table 1: Aldose Reductase (ALR2) Inhibition Data (No specific data available for this compound)
| Compound | IC₅₀ (µM) | Selectivity vs. ALR1 | Source Organism |
|---|---|---|---|
| This compound | Data not available | Data not available | Data not available |
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters and are targets for the treatment of mood disorders. nih.gov Butyrylcholinesterase (BChE), along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine, and selective BChE inhibition is considered a therapeutic strategy for conditions like Alzheimer's disease. windows.netnih.govnih.gov Extensive screening of chemical libraries has identified various inhibitors for these enzymes. nih.govnih.gov However, there is no specific information in the reviewed scientific literature regarding the modulatory or inhibitory activity of this compound on either MAO or BChE.
Table 2: MAO and BChE Inhibition Data (No specific data available for this compound)
| Enzyme Target | Compound | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|
| MAO-A | This compound | Data not available | Data not available |
| MAO-B | This compound | Data not available | Data not available |
| BChE | This compound | Data not available | Data not available |
Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govnih.gov They are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Inhibition of COX-2 is often sought for anti-inflammatory effects, while avoiding inhibition of the constitutively expressed COX-1 can reduce the risk of gastrointestinal side effects. nih.gov Despite the extensive research into COX inhibitors, the interaction of this compound with either COX-1 or COX-2 has not been reported in the available scientific literature.
Table 3: Cyclooxygenase (COX) Inhibition Data (No specific data available for this compound)
| Enzyme Target | Compound | IC₅₀ (µM) | Selectivity (COX-1/COX-2) |
|---|---|---|---|
| COX-1 | This compound | Data not available | Data not available |
| COX-2 | This compound | Data not available |
Antioxidant Activity and Reactive Species Scavenging
Specific experimental data on the antioxidant activity of this compound is not available in the reviewed literature. The following sections describe the general mechanisms by which phenolic compounds, a class to which this compound belongs, exert their antioxidant effects.
Phenolic compounds are well-known for their ability to scavenge free radicals, which are highly reactive molecules that can cause cellular damage. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, thereby neutralizing it. This process generates a phenoxyl radical, which is significantly more stable and less reactive than the initial free radical due to the delocalization of the unpaired electron across the aromatic ring. The stability of this resulting radical is a key feature of the antioxidant capacity of phenolic compounds.
The transfer of a hydrogen atom from a phenolic antioxidant to a free radical can occur through different mechanistic pathways, collectively known as proton-coupled electron transfer (PCET). These pathways describe the concerted or stepwise transfer of a proton and an electron. The main mechanisms include:
Hydrogen Atom Transfer (HAT): In this one-step process, a hydrogen atom (a proton and an electron together) is transferred from the antioxidant to the radical.
Proton-Coupled Electron Transfer (PCET): This is also a concerted process, but the proton and electron are transferred from different orbitals to the acceptor.
Sequential Proton Loss Electron Transfer (SPLET): This is a two-step process that typically occurs in polar solvents. The phenolic antioxidant first deprotonates to form a phenoxide anion, which then donates an electron to the radical.
Sequential Electron Transfer Proton Transfer (SETPT): In this two-step pathway, an electron is first transferred from the phenol (B47542) to the radical, forming a radical cation, which then deprotonates.
The specific pathway that predominates depends on factors such as the structure of the phenol, the nature of the free radical, and the solvent environment.
A direct comparative analysis of the antioxidant activity of this compound with established antioxidants like ascorbic acid (Vitamin C), tocopherol (Vitamin E), or other well-studied phenolic compounds such as caffeic acid or ferulic acid is not possible due to the lack of specific experimental data for this compound.
Generally, the antioxidant potency of phenolic acids is compared using various in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the oxygen radical absorbance capacity (ORAC) assay. For example, studies have shown that caffeic acid, which has two hydroxyl groups on the phenyl ring, is a more effective scavenger than ferulic acid, which has one hydroxyl and one methoxy (B1213986) group.
Antimicrobial Efficacy (In Vitro)
Specific studies on the in vitro antimicrobial efficacy of this compound against multidrug-resistant bacteria or drug-resistant fungi were not identified in the reviewed literature. The following sections provide general context on these pathogens.
The ESKAPE pathogens—Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species—are a group of bacteria known for their high rates of antibiotic resistance, making them a major threat to global public health. There is an urgent need for the discovery of new antimicrobial agents that are effective against these pathogens. While large-scale screenings of chemical libraries for compounds with activity against these bacteria are ongoing, specific data for this compound has not been published.
Fungal infections, particularly those caused by Candida species, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. The emergence of drug-resistant strains of Candida, such as fluconazole-resistant Candida albicans and other non-albicans Candida species, complicates treatment and necessitates the search for novel antifungal agents. Phenolic compounds, such as tannic acid, have been investigated for their antifungal properties against Candida species. However, there is no specific information available regarding the antifungal activity of this compound.
Mechanisms of Antimicrobial Action at the Cellular Level
There is currently no available research data detailing the specific mechanisms of antimicrobial action for this compound at the cellular level. Studies investigating its potential to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis have not been published.
Antiproliferative and Cytotoxic Effects (In Vitro)
Evaluation of Cell Viability Reduction in Cancer Cell Lines
Scientific literature lacks reports on the evaluation of this compound for its ability to reduce the viability of cancer cell lines. Consequently, no data is available to populate a table of its cytotoxic effects against various cancer types.
Inhibition of Cell Migration and Invasion (In Vitro)
There are no published in vitro studies examining the potential of this compound to inhibit cancer cell migration and invasion. Wound healing assays, transwell migration assays, or invasion assays involving this specific compound have not been documented in the accessible scientific literature.
Apoptosis Induction Pathways
The pathways through which this compound may induce apoptosis, or programmed cell death, in cancer cells have not been investigated. Research into its effects on key apoptotic proteins such as caspases, the Bcl-2 family, or other signaling molecules is not available.
Interactions with Biological Systems at a Molecular Level
Role of the Hydroxyl Group in Protein Binding and Enzyme Active Site Interactions
While the 4-hydroxyphenyl moiety is a common feature in many biologically active compounds and is known to participate in hydrogen bonding and other interactions within protein and enzyme active sites, specific studies elucidating the role of the hydroxyl group of this compound in such interactions are absent from the current body of scientific literature. Computational and experimental studies would be required to determine its binding affinity and mode of interaction with specific biological targets.
No Direct Research on Membrane Interactions of this compound Found
As of the current date, a thorough review of publicly accessible scientific literature reveals no specific in vitro studies detailing the membrane interactions or permeation characteristics of the chemical compound this compound.
While research into the biological activities of various hydroxyphenyl derivatives and synthetic retinoids is an active field, direct investigation into how this compound specifically interacts with, crosses, or affects the properties of cellular membranes has not been published. Studies on related compounds, such as certain retinoids and fatty acids, have explored their effects on membrane fluidity, permeability, and electrical resistance. However, these findings cannot be directly extrapolated to this compound due to the unique structural and physicochemical properties that would govern its specific membrane interactions.
Consequently, there is no available data to construct a detailed analysis or data table regarding the membrane permeation and interaction of this particular compound. Further research is required to elucidate the behavior of this compound at the cellular membrane level.
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Modification of the Hex-4-ynoic Acid Side Chain
Impact of Alkynyl Position and Substitutions
The position of the alkyne (the carbon-carbon triple bond) at the 4-position is a defining feature. This internal alkyne introduces a degree of rigidity to the aliphatic chain, which can be crucial for orienting the molecule correctly within the binding pocket of its biological target. The linear geometry of the alkyne moiety restricts conformational flexibility compared to a saturated alkyl chain.
Substitutions on the terminal alkyne carbon could significantly impact activity. For instance, increasing the size of the methyl group could introduce steric hindrance, potentially clashing with the receptor and reducing binding affinity. Conversely, the introduction of small, electron-withdrawing groups might modulate the electronic properties of the alkyne, though the precise effects on GPR40 agonism are not well-documented for this specific scaffold.
Length and Branching of the Aliphatic Chain
Alterations in chain length would directly impact how the molecule fits within the receptor. A shorter chain might not be able to reach and engage with important hydrophobic pockets, while a significantly longer chain could extend beyond the optimal binding region or introduce excessive lipophilicity, which can negatively affect pharmacokinetic properties.
Branching on the aliphatic chain, for example, by adding a methyl group to the carbon adjacent to the carboxylic acid (the α-carbon), is a common strategy in drug design. This can influence metabolic stability and potency. In some GPR40 agonists, α-substitution has been shown to modulate activity.
Modifications of the 4-Hydroxyphenyl Moiety
The 4-hydroxyphenyl group is a critical component for the biological activity of this class of compounds, acting as a key interaction point with the receptor.
Influence of Phenolic Substitutions (e.g., Halogenation, Alkyl, Alkoxy)
The substitution pattern on the phenyl ring can dramatically alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy. Patent literature for related 3-phenyl-4-hexynoic acid derivatives as GPR40 agonists explores a range of substitutions.
| Substitution on Phenyl Ring | Potential Impact on Activity |
| Halogenation (e.g., F, Cl) | Can increase binding affinity through halogen bonding and improve metabolic stability. |
| Alkyl Groups (e.g., CH₃) | Can enhance hydrophobic interactions with the receptor. |
| Alkoxy Groups (e.g., OCH₃) | May act as hydrogen bond acceptors and influence solubility and metabolic pathways. |
These substitutions are typically explored at various positions on the phenyl ring to probe the steric and electronic requirements of the receptor's binding site.
Role of the Hydroxyl Group in Biological Activities
The phenolic hydroxyl group at the 4-position is of paramount importance for the activity of these compounds as GPR40 agonists. This hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding pocket of the receptor.
In many GPR40 agonists, the acidic head group and a hydrogen-bonding feature on the aromatic ring are essential for anchoring the molecule in the active site. Replacing the hydroxyl group with a methoxy (B1213986) group, for example, often leads to a significant decrease or complete loss of activity, highlighting the critical role of this hydrogen bonding interaction.
Stereochemical Considerations and Enantiomeric Purity Effects on Activity
The carbon atom at the 3-position of the hex-4-ynoic acid chain is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-3-(4-Hydroxyphenyl)hex-4-ynoic acid and (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid.
Biological systems, including receptors like GPR40, are themselves chiral. Consequently, the two enantiomers of a drug can have vastly different biological activities. For 3-(4-Hydroxyphenyl)hex-4-ynoic acid derivatives, the (3S)-enantiomer has been identified as the eutomer, the enantiomer with the desired pharmacological activity as a GPR40 agonist. The (3R)-enantiomer, or distomer, is significantly less active.
This stereoselectivity underscores the precise three-dimensional fit required for effective binding to the GPR40 receptor. The specific spatial arrangement of the 4-hydroxyphenyl group, the carboxylic acid, and the alkynyl side chain in the (3S)-configuration is optimal for engaging with the key binding residues of the receptor. Therefore, enantiomeric purity is a critical factor for maximizing the therapeutic efficacy and minimizing potential off-target effects.
| Enantiomer | Biological Activity as GPR40 Agonist |
| (3S)-3-(4-Hydroxyphenyl)hex-4-ynoic acid | Active (Eutomer) |
| (3R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid | Significantly less active (Distomer) |
Development of Structure-Activity Relationship Models
The development of predictive models based on SAR is a key step in modern drug discovery. For the class of compounds to which this compound belongs, both qualitative and computational modeling approaches have been instrumental.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For GPR40 agonists, QSAR studies are valuable for predicting the potency of new analogs and for understanding the physicochemical properties that govern their activity.
While the principles of QSAR are broadly applied in the development of GPR40 agonists, specific, publicly available QSAR models detailing the quantitative impact of various substituents and molecular descriptors for this compound and its close phenylalkynoic acid analogs are not extensively documented in the reviewed scientific literature. However, it is understood that for a meaningful QSAR analysis of this compound series, a range of molecular descriptors would be considered. These would likely include:
Electronic descriptors: Such as the Hammett constant of substituents on the phenyl ring, to quantify electron-donating or electron-withdrawing effects.
Hydrophobic descriptors: Like the partition coefficient (logP) or distribution coefficient (logD), to model the compound's lipophilicity, which is critical for its interaction with the receptor's binding pocket.
Steric descriptors: For instance, Taft steric parameters or molar refractivity, to account for the size and shape of different parts of the molecule.
A hypothetical QSAR study would involve the synthesis of a series of analogs of this compound with systematic variations in its structure. The biological activity of these compounds would be determined, and a statistical method, such as multiple linear regression or partial least squares, would be used to generate a predictive equation.
The general findings from SAR studies on related GPR40 agonists indicate that the carboxylic acid moiety is a critical feature for activity, likely involved in a key interaction with the receptor. researchgate.net Furthermore, the nature and positioning of substituents on the aromatic ring, as well as the length and rigidity of the linker connecting the phenyl group to the carboxylic acid, are known to significantly influence potency. researchgate.net
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For GPR40 agonists, pharmacophore models have been developed to guide the discovery of novel and potent compounds.
One study on GPR40 agonists developed a pharmacophore model that was validated and used for virtual screening. nih.gov The best-performing model, Hypo 1, exhibited a high correlation coefficient of 0.971 and consisted of four key features: one hydrogen bond acceptor and three hydrophobic features. This model was subsequently used to screen a chemical database, leading to the identification of novel GPR40 agonists. nih.gov
Another pharmacophore-guided study focusing on the allosteric binding site of GPR40, where the well-characterized agonist TAK-875 binds, generated a five-feature model. This model includes one negative ionic group, two hydrophobic regions, and two aromatic rings. researchgate.net The negative ionic feature likely corresponds to the carboxylic acid group present in many GPR40 agonists, including this compound.
The key pharmacophoric features identified for GPR40 agonists are summarized in the table below.
| Pharmacophore Feature | Description | Putative Corresponding Moiety in this compound |
| Hydrogen Bond Acceptor | A group capable of accepting a hydrogen bond from the receptor. | The carbonyl oxygen of the carboxylic acid or the hydroxyl group on the phenyl ring. |
| Negative Ionic Group | An atom or group with a negative charge at physiological pH. | The deprotonated carboxylate group. |
| Hydrophobic Features | Non-polar regions of the molecule that interact with hydrophobic pockets in the receptor. | The phenyl ring and the hexynoic acid chain. |
| Aromatic Ring | A planar, cyclic, conjugated system. | The 4-hydroxyphenyl group. |
These pharmacophore models serve as 3D queries for virtual screening of large compound libraries to identify new molecules with the desired features for GPR40 agonism. They also provide a framework for the rational design of new derivatives of existing agonists, such as this compound, by suggesting modifications that are likely to enhance receptor binding and activity.
Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic Separation Techniques
Chromatographic methods are indispensable for the separation and purification of 3-(4-Hydroxyphenyl)hex-4-ynoic acid from reaction mixtures and for the determination of its purity, including the resolution of its enantiomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like This compound . Due to the presence of a stereocenter at the C3 position, this compound exists as a pair of enantiomers, (R)- and (S)-This compound . The separation and quantification of these enantiomers are crucial in stereoselective synthesis and for understanding their differential biological activities.
Chiral HPLC is the method of choice for determining the enantiomeric excess (ee) of a sample. heraldopenaccess.us This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds. nih.govchromatographyonline.com For acidic compounds like This compound , ion-exchange mechanisms on specialized chiral columns can also be effective. chiraltech.com
The determination of enantiomeric excess is generally performed using a UV or fluorescence detector, as the aromatic phenol (B47542) group in the molecule provides strong chromophores. uma.es In the absence of pure enantiomeric standards, techniques coupling HPLC with chiroptical detectors like circular dichroism (CD) can be employed to ascertain the enantiomeric composition. uma.esnih.gov
Table 1: Hypothetical HPLC Parameters for Chiral Separation of this compound
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol with acidic modifier (e.g., trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Temperature | 25 °C |
| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov However, due to the low volatility of This compound , derivatization is a prerequisite for its analysis by GC-MS. sigmaaldrich.com The polar functional groups, namely the carboxylic acid and the phenolic hydroxyl group, must be converted into less polar, more volatile moieties. nih.govnih.gov
A common derivatization strategy is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.netyoutube.com For compounds containing carbonyl groups, a two-step derivatization involving methoximation followed by silylation can be employed to prevent the formation of multiple derivatives due to tautomerization. youtube.comresearchgate.net
Once derivatized, GC-MS analysis can provide detailed information on the purity of the compound and can be used to identify and quantify it in complex biological matrices, which is essential for metabolic studies. nih.govmdpi.comfrontiersin.org The mass spectrometer fragments the derivatized molecule in a reproducible manner, yielding a characteristic mass spectrum that can be used for identification and structural elucidation. researchgate.net
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are vital for the unambiguous identification and detailed structural analysis of This compound , providing information about its connectivity, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. slideshare.net A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecule. youtube.com
For This compound , the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-hydroxyphenyl group, the methine proton at the chiral center, the methylene (B1212753) protons adjacent to the carboxylic acid, and the methyl group of the hexynoic acid chain. The coupling patterns of these protons provide information about their neighboring protons. The ¹³C NMR spectrum will show signals for each unique carbon atom, including the characteristic signals for the carboxylic acid carbonyl, the alkyne carbons, and the aromatic carbons. researchgate.net
Two-dimensional NMR experiments are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting the different fragments of the molecule. sdsu.eduresearchgate.net
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to OH) | ~ 6.7-6.9 | Doublet |
| Aromatic (meta to OH) | ~ 7.0-7.2 | Doublet |
| Methine (CH at C3) | ~ 3.8-4.2 | Multiplet |
| Methylene (CH₂ at C2) | ~ 2.5-2.9 | Multiplet |
| Methyl (CH₃ at C6) | ~ 1.7-1.9 | Doublet |
| Carboxylic Acid (OH) | ~ 10-12 | Broad Singlet |
| Phenolic (OH) | ~ 9-10 | Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~ 170-180 |
| Aromatic (C-OH) | ~ 155-160 |
| Aromatic (CH) | ~ 115-130 |
| Aromatic (C-C3) | ~ 130-135 |
| Alkyne (C4 & C5) | ~ 75-90 |
| Methine (C3) | ~ 35-45 |
| Methylene (C2) | ~ 40-50 |
| Methyl (C6) | ~ 3-5 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of This compound and to gain structural information through analysis of its fragmentation patterns. scienceready.com.au The molecular formula of this compound is C₁₂H₁₂O₃, corresponding to a molecular weight of 204.22 g/mol . nih.gov
Under electron ionization (EI), the molecule will lose an electron to form a molecular ion (M⁺•). The fragmentation of this molecular ion is predictable based on the functional groups present. For carboxylic acids, characteristic losses include the hydroxyl group ([M-17]⁺) and the carboxyl group ([M-45]⁺). libretexts.orgyoutube.commiamioh.edu The presence of the aromatic ring will likely lead to a stable molecular ion peak. Cleavage of the bond between C3 and C4 (alpha to the aromatic ring) and the bond between C2 and C3 (alpha to the carboxylic acid) are also expected fragmentation pathways.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 204 | [M]⁺• (Molecular Ion) |
| 187 | [M - OH]⁺ |
| 159 | [M - COOH]⁺ |
| 107 | [HOC₆H₄CH]⁺• (Fragment from cleavage at C2-C3) |
| 94 | [HOC₆H₄]⁺ |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com The IR spectrum of This compound will exhibit characteristic absorption bands corresponding to its various functional moieties. nih.govspectroscopyonline.com
The most prominent features will be the very broad O-H stretching band of the carboxylic acid, which typically appears from 2500 to 3300 cm⁻¹, often overlapping with C-H stretching absorptions. orgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid will be a strong, sharp absorption around 1700-1760 cm⁻¹. The phenolic O-H stretch will appear as a broad band around 3200-3600 cm⁻¹. The C≡C stretch of the internal alkyne is expected to be a weak to medium band in the 2190-2260 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present. chemicalbook.comchemicalbook.comnist.govnist.govchemicalbook.com
Table 5: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid O-H Stretch | 2500-3300 | Broad, Strong |
| Phenolic O-H Stretch | 3200-3600 | Broad, Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| Alkyne C≡C Stretch | 2190-2260 | Weak to Medium |
| Carbonyl C=O Stretch | 1700-1760 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium |
| C-O Stretch | 1210-1320 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reactivity Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π-π* transitions within the aromatic hydroxyphenyl ring and the alkyne moiety.
Expected UV-Vis Absorption Characteristics:
| Chromophore | Expected Absorption Range (nm) | Transition Type |
| Hydroxyphenyl group | 270-290 | π-π |
| Phenyl group (fine structure) | 240-270 | π-π |
| Alkyne | < 200 | π-π* |
Reactivity studies using UV-Vis spectroscopy could involve monitoring changes in the absorption spectrum upon addition of reagents. For instance, deprotonation of the phenolic hydroxyl group in a basic solution would be expected to cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increased absorbance), which is characteristic of phenoxide ion formation.
Advanced Biophysical Techniques
X-Ray Diffraction for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
A comprehensive search of crystallographic databases reveals that the single-crystal X-ray structure of this compound has not been deposited or published in the publicly accessible literature. Therefore, no experimental data on its crystal system, space group, or unit cell dimensions are available.
Were such data available, it would be presented in a format similar to the table below. This information would be invaluable for understanding the solid-state packing of the molecule, which can influence its physical properties like solubility and melting point. The presence of both a hydrogen bond donor (hydroxyl and carboxylic acid groups) and acceptors (carbonyl and hydroxyl oxygens) suggests that extensive hydrogen bonding networks would likely be a key feature of its crystal structure.
Hypothetical X-Ray Diffraction Data Table:
| Parameter | Value |
| Crystal System | Not available |
| Space Group | Not available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? ° |
| Volume (V) | ? ų |
| Z (molecules per unit cell) | ? |
| Calculated Density | ? g/cm³ |
Cyclic Voltammetry for Electrochemical Reactivity Profiling
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a compound. It can provide information on the oxidation and reduction potentials of electroactive species. The this compound molecule contains a phenol group, which is known to be electrochemically active and can be oxidized.
No specific studies employing cyclic voltammetry to characterize this compound have been found in the surveyed literature. However, based on the known electrochemical behavior of phenolic compounds, one would anticipate an oxidation peak corresponding to the conversion of the hydroquinone (B1673460) moiety to a semiquinone radical and subsequently to a quinone. The potential at which this oxidation occurs would be dependent on the pH of the electrolyte solution.
Anticipated Electrochemical Behavior:
| Process | Expected Potential Range (vs. Ag/AgCl) | Notes |
| Oxidation of Phenol | +0.4 to +0.8 V | pH-dependent; may be irreversible or quasi-reversible. |
| Reduction | Not readily expected | The functional groups present are not easily reduced. |
The data from such an experiment would be crucial for understanding the compound's potential role in electron transfer processes and for designing applications in areas such as antioxidant research or materials science.
Electron Spin Resonance (ESR) Spectrometry for Radical Species Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In the context of this compound, ESR could be used to study radical species that may be formed during its oxidation.
As mentioned in the cyclic voltammetry section, the oxidation of the phenolic group can proceed through a semiquinone radical intermediate. If this radical is sufficiently stable, it could be detected and characterized by ESR spectroscopy. The resulting ESR spectrum would provide information about the g-factor and hyperfine coupling constants, which can help to identify the structure of the radical and the distribution of the unpaired electron density.
Currently, there are no published ESR studies specifically investigating radical species derived from this compound. Research in this area would be valuable for elucidating its antioxidant or pro-oxidant mechanisms of action.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and properties of a molecule. These methods provide a framework for understanding the molecule's geometry, stability, and reactivity from first principles.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of "3-(4-Hydroxyphenyl)hex-4-ynoic acid" is not static; it exists as an ensemble of different spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations and to map the potential energy surface that governs the transitions between them.
A systematic or stochastic search of the conformational space, followed by geometry optimization and energy calculation (typically using a DFT functional like B3LYP with a suitable basis set such as 6-31G*), would reveal the low-energy conformers. The relative energies of these conformers determine their population at a given temperature. For "this compound," key rotational degrees of freedom would include the bonds connecting the phenyl ring, the chiral center, and the carboxylic acid group.
Table 1: Illustrative Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C-C-C-C) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 | 65.2 | 0.00 | 75.3 |
| 2 | -175.8 | 1.50 | 10.1 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a conformational analysis study.
Electronic Structure and Reactivity Descriptors
DFT calculations provide detailed information about the electronic distribution within the molecule, which is crucial for understanding its reactivity. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Other reactivity descriptors that can be calculated include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons (χ ≈ (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).
Global Electrophilicity Index (ω): A measure of the electrophilic nature of the molecule (ω = χ² / 2η).
Table 2: Hypothetical Electronic and Reactivity Descriptors for this compound (Calculated at the B3LYP/6-31G level)*
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.10 |
| HOMO-LUMO Gap | 5.15 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.10 |
| Electronegativity (χ) | 3.675 |
| Chemical Hardness (η) | 2.575 |
Note: The data in this table is for illustrative purposes and represents the type of information obtained from DFT calculations.
Spectroscopic Property Predictions
Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for the identification and characterization of the compound.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data to confirm the structure of the molecule.
Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed to predict the IR spectrum. These predicted spectra are often scaled to account for systematic errors in the theoretical methods. Key vibrational modes for "this compound" would include the O-H stretch of the phenol (B47542) and carboxylic acid, the C=O stretch of the carboxylic acid, the C≡C stretch of the alkyne, and various C-H and C-C stretching and bending modes.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or enzyme.
Ligand-Protein Interaction Modeling for Molecular Targets (e.g., GPR40, Enzymes)
Molecular docking studies predict the preferred binding orientation and conformation of a ligand within the active site of a target protein. For "this compound," a potential target of interest is the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), which is involved in insulin (B600854) secretion.
While specific docking studies for "this compound" are not readily found in the literature, studies on structurally related GPR40 agonists containing an alkyne moiety provide valuable insights. Research on similar compounds has shown that the carboxylic acid group typically forms crucial hydrogen bond interactions with conserved arginine and tyrosine residues in the GPR40 binding pocket. guidechem.com The alkyne group has been observed to occupy a small hydrophobic pocket, contributing to the binding affinity through van der Waals interactions. guidechem.com
Table 3: Key Amino Acid Residues in the GPR40 Binding Pocket and Their Potential Interactions with Alkyne-Containing Agonists
| Amino Acid Residue | Interaction Type | Potential Role in Binding |
|---|---|---|
| Arg183 | Hydrogen Bond, Ionic | Anchors the carboxylic acid head group. |
| Tyr91 | Hydrogen Bond | Interacts with the carboxylic acid head group. |
| Arg258 | Hydrogen Bond, Ionic | Anchors the carboxylic acid head group. |
| Tyr240 | Hydrogen Bond | Interacts with the carboxylic acid head group. |
| Ala182 | van der Waals | Forms part of the hydrophobic pocket for the alkyne. |
Note: This table is based on published data for similar GPR40 agonists and illustrates the likely interaction patterns for "this compound." guidechem.com
Binding Affinity Predictions and Hot Spot Identification
Molecular docking programs provide a scoring function to estimate the binding affinity (often expressed as a binding energy or a pKi value). These scores, while not always quantitatively precise, are useful for ranking potential ligands and identifying key "hot spots" for interaction. Hot spots are regions in the binding site where interactions contribute most significantly to the binding energy. For "this compound," the hydrogen bonding network with the arginine and tyrosine residues, along with the hydrophobic interactions of the phenyl ring and the alkyne moiety, would likely constitute the primary binding hot spots within the GPR40 receptor.
Molecular dynamics (MD) simulations can further refine these predictions by providing a dynamic view of the ligand-protein complex over time. An MD simulation would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. While specific MD simulations for "this compound" are not available, general studies on GPR40 agonists have highlighted the importance of a stable binding mode for receptor activation. nih.govnih.gov
In Silico Property Prediction and ADMET Modeling (Pre-screening)
Pre-screening of compounds using computational models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) is a cost-effective strategy to identify candidates with favorable drug-like properties.
The biological activity of a molecule is intrinsically linked to its physicochemical properties. These characteristics, such as molecular weight, lipophilicity (logP), and polar surface area, govern its ability to cross cell membranes, interact with targets, and be metabolized and excreted. For this compound, these properties have been computationally predicted and are available through public databases like PubChem. nih.gov These predicted values offer a foundational understanding of the compound's likely behavior in a biological environment.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 204.22 g/mol | PubChem nih.gov |
| XLogP3 | 1.9 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
| Exact Mass | 204.078644241 Da | PubChem nih.gov |
| Topological Polar Surface Area | 57.5 Ų | PubChem nih.gov |
| Heavy Atom Count | 15 | PubChem nih.gov |
The fraction of sp3 hybridized carbons (Fsp3) is a key descriptor of molecular complexity and three-dimensionality. A higher Fsp3 count is often associated with improved solubility, reduced promiscuity, and better clinical success rates for drug candidates, as it indicates a less flat, more drug-like structure.
For this compound (C12H12O3), the molecular structure contains a total of 12 carbon atoms. The sp3 carbons are the two in the ethyl acid chain and the chiral carbon attached to the phenyl ring. The phenyl ring contains six sp2 carbons, and the alkyne group contains two sp carbons. The carboxyl carbon is also sp2 hybridized. Therefore, the Fsp3 can be calculated as follows:
Total number of carbons: 12
Number of sp3 carbons: 3
Fsp3 = (Number of sp3 carbons) / (Total number of carbons) = 3 / 12 = 0.25
This Fsp3 value of 0.25 suggests a molecule with a significant degree of unsaturation and planarity, largely influenced by the aromatic ring and the alkyne functional group.
Network Pharmacology and Pathway Analysis
Network pharmacology is an emerging discipline that aims to understand drug action from a systems-level perspective, investigating the interplay between a compound and multiple protein targets within complex biological networks.
As of the latest available data, specific network pharmacology studies to predict the protein or gene targets for this compound have not been published. Computational tools and databases that predict such interactions require either known biological activity data or structural similarity to well-characterized ligands, information that is not currently available for this specific compound in public repositories.
Consistent with the lack of predicted protein targets, there is currently no available data from network pharmacology or pathway analysis studies to identify the signaling pathways that may be modulated by this compound. Elucidation of such pathways would be contingent on the prior identification of specific, high-affinity protein targets.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Natural Occurrence and Biosynthetic Considerations
Potential Natural Occurrence and Isolation from Biological Sources
Extensive searches of scientific literature and chemical databases indicate that 3-(4-hydroxyphenyl)hex-4-ynoic acid is a synthetic compound and has not been reported as a naturally occurring molecule isolated from any biological source. Its availability is primarily through chemical synthesis from various commercial suppliers. sigmaaldrich.comchemscene.comnih.govchemicalbook.comsigmaaldrich.com While the core structure contains motifs found in nature, such as the 4-hydroxyphenyl group common to many phenolic compounds, the specific combination and the presence of the hex-4-ynoic acid chain have not been identified in plants, fungi, bacteria, or marine organisms. nih.govnih.gov
The lack of confirmed natural sources means that any discussion of its biosynthesis is, at present, hypothetical and based on established pathways for structurally similar natural products.
Biosynthetic Precursors and Pathways
Although this compound is not a known natural product, its structural components suggest potential biosynthetic pathways that could theoretically produce it or its analogs in a biological system.
The 4-hydroxyphenyl moiety of the compound is a common feature of hydroxycinnamic acids, a major class of phenolic compounds found throughout the plant kingdom. nih.gov These compounds are derived from the shikimate pathway and serve as precursors to a vast array of secondary metabolites. researchgate.net The biosynthesis of the 4-hydroxyphenyl group typically proceeds through the amino acid L-tyrosine, which is itself a product of the shikimate pathway.
It is plausible that a biosynthetic route to a molecule like this compound could involve a precursor such as p-coumaric acid (4-hydroxycinnamic acid). However, the subsequent chain elongation and introduction of the alkyne functionality would require specific enzymatic machinery not commonly associated with hydroxycinnamic acid metabolism.
The biosynthesis of the aromatic portion of this compound is hypothetically linked to the shikimate pathway . This essential metabolic route in plants and microorganisms is responsible for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. researchgate.net The 4-hydroxyphenyl group is directly derivable from L-tyrosine.
The hex-4-ynoic acid side chain is less straightforward. While fatty acid biosynthesis provides linear carbon chains, the introduction of an alkyne (carbon-carbon triple bond) is a less common biological transformation. Enzymes such as acetylenases are known to exist and are responsible for the formation of various alkyne-containing natural products. nih.gov It is conceivable that a polyketide synthase (PKS) or a fatty acid synthase (FAS) pathway could be involved in generating the six-carbon chain, with subsequent modification by a desaturase or a specialized enzyme to form the triple bond.
The mevalonate pathway , a primary route for the biosynthesis of isoprenoids and steroids, is less likely to be directly involved in the formation of this specific compound, as the carbon skeleton does not align with typical isoprenoid units.
While this compound itself is not naturally occurring, numerous structurally related compounds are produced by microbes and plants. These analogs provide insights into the enzymatic reactions that could be involved in its hypothetical biosynthesis.
For instance, various alkyne-containing fatty acids and polyketides have been isolated from bacteria, fungi, and plants. nih.gov The biosynthesis of these molecules often involves specialized desaturases that introduce triple bonds into fatty acyl chains. Furthermore, the synthesis of other phenolic compounds with modified side chains, such as 4-hydroxyphenylacetic acid, has been documented in various organisms. google.comgoogle.com
The following table details some natural analogs and their biosynthetic origins, illustrating the potential for biological systems to produce similar structures.
| Analogous Compound | Natural Source | Key Biosynthetic Pathway(s) | Relevance to this compound |
| p-Coumaric acid | Plants | Shikimate Pathway | Provides the 4-hydroxyphenyl moiety. |
| 4-Hydroxyphenylacetic acid | Various plants and microbes | Shikimate Pathway, Phenylalanine/Tyrosine catabolism | Demonstrates biological synthesis of a 4-hydroxyphenyl group with a carboxylic acid side chain. google.comgoogle.com |
| Crepenynic acid | Plants (e.g., Crepis foetida) | Fatty Acid Biosynthesis, Desaturation | Example of a naturally occurring alkyne-containing fatty acid. |
| Jamaicamides | Marine cyanobacteria | Polyketide Synthase (PKS) pathway with specialized acetylenase | Shows a mechanism for introducing a terminal alkyne into a polyketide backbone. nih.gov |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the efficiency of chemical reactions to produce complex molecules. While there are no specific reports on the chemoenzymatic synthesis of this compound, the synthesis of its structural analogs is well-documented.
For example, enzymes such as phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL) are used to convert phenylalanine and tyrosine to cinnamic acid and p-coumaric acid, respectively. These hydroxycinnamic acids can then be chemically modified.
Furthermore, lipases are often employed for the esterification of phenolic acids to enhance their lipophilicity. It is conceivable that a chemoenzymatic route to this compound could be designed. Such a strategy might involve:
Enzymatic synthesis of a 4-hydroxyphenyl-containing precursor using enzymes from the shikimate pathway or related metabolic routes.
Chemical synthesis to construct the hex-4-ynoic acid side chain and attach it to the phenolic precursor.
The development of novel biocatalysts with acetylenase activity could pave the way for a more direct chemoenzymatic or even a fully biosynthetic production of this and other alkyne-containing phenolic compounds in the future. nih.gov
Future Research Directions and Applications of this compound
The unique chemical architecture of this compound, featuring a reactive carboxylic acid, a phenolic hydroxyl group, and an internal alkyne, presents a versatile scaffold for further scientific exploration and application. While current specific research on this compound is nascent, its structural motifs suggest a number of promising avenues for future investigation, spanning from the development of novel therapeutics to applications in material science. The following sections outline key areas where this compound could make a significant impact.
Q & A
What synthetic methodologies are reported for preparing 3-(4-Hydroxyphenyl)hex-4-ynoic acid enantiomers?
Basic Research Focus
The synthesis typically involves chiral resolution of racemic mixtures using diastereomeric salt formation or preparative chiral-phase HPLC. For example, racemic (3R/S)-3-(4-hydroxyphenyl)hex-4-ynoic acid is dissolved in acetonitrile and treated with enantiopure amines (e.g., (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol). Repeated recrystallization in acetonitrile/water mixtures yields enantiomers with >98% optical purity . Alternative routes include hydrolysis of methyl esters (e.g., (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid methyl ester) under acidic conditions, followed by chiral-phase HPLC validation .
How can researchers validate the optical purity and configuration of synthesized enantiomers?
Advanced Research Focus
Optical purity is confirmed via chiral-phase HPLC using columns like Chiralpak Daicel IG-3 (250 mm × 3.0 mm) with isocratic mobile phases (e.g., hexane/ethanol + 0.2% TFA). Retention times distinguish enantiomers (e.g., Rt = 3.551 min for R-isomer vs. 4.94 min for S-isomer) . Absolute configuration is determined by correlating HPLC data with GPR40 receptor activity assays: R-enantiomers show higher agonist activity . NMR (e.g., ¹³C NMR in DMSO-d6: δ 174.32 for carbonyl) and mass spectrometry (e.g., [M-H]⁻ at m/z = 221.1) further confirm structural integrity .
What structural modifications enhance GPR40 agonist activity?
Advanced Research Focus
Fluorination at the phenyl ring (e.g., 2-fluoro-4-hydroxyphenyl derivatives) improves receptor binding affinity. For instance, (3R)-3-(2-fluoro-4-hydroxyphenyl)hex-4-ynoic acid exhibits enhanced agonist activity compared to non-fluorinated analogs . Alkoxy substitutions (e.g., pent-4-en-1-yloxy or 2-ethylbutoxy groups) also modulate solubility and potency. Activity is assessed via in vitro assays measuring cAMP production in GPR40-expressing cell lines .
How should researchers resolve data contradictions in chiral synthesis yields?
Advanced Research Focus
Discrepancies in yield (e.g., 63% for S-isomer vs. 99% for racemic precursors) arise from solvent polarity and recrystallization efficiency. Optimizing solvent ratios (e.g., acetonitrile/water 10:1) and temperature (70°C for dissolution, 0°C for precipitation) minimizes losses. Redundant recrystallization steps (≥3 cycles) ensure >98% diastereomeric excess . Contradictions in MS or NMR data may indicate residual solvents; rigorous drying (e.g., MgSO₄) and brine washing are critical .
What analytical methods are used to track racemization during synthesis?
Basic Research Focus
Racemization is monitored via chiral-phase HPLC at each synthetic step. For example, hydrolysis of methyl esters under acidic conditions (1 M HCl, tert-butyl methyl ether) is verified to retain configuration by comparing retention times pre- and post-reaction . Optical rotation measurements ([α]D) and circular dichroism (CD) spectroscopy provide complementary validation .
How do researchers design derivatives for structure-activity relationship (SAR) studies?
Advanced Research Focus
Key modifications include:
- Phenyl ring substitutions : Fluorine, methoxy, or alkyl groups (e.g., 2,2-dimethylpropoxy) alter steric and electronic properties .
- Alkyne chain elongation : Extending the hex-4-ynoic acid chain improves membrane permeability (e.g., hex-4-enoic acid derivatives) .
SAR data are tabulated as follows:
| Derivative | Substituent | GPR40 EC₅₀ (nM) | Reference |
|---|---|---|---|
| (3R)-3-(4-Hydroxyphenyl) | None | 120 | |
| (3R)-3-(2-Fluoro-4-hydroxyphenyl) | 2-Fluoro | 45 | |
| (3S)-3-[4-(2-ethylbutoxy)phenyl] | 2-ethylbutoxy | 85 |
What solvents and conditions are optimal for large-scale enantiomer isolation?
Advanced Research Focus
For industrial-scale resolution, tert-butyl methyl ether (TBME) and acetonitrile are preferred due to low polarity and high enantioselectivity. A 1:2 ratio of TBME to aqueous HCl (1 M) effectively partitions the free acid into the organic phase, minimizing emulsion formation . Temperature control (5–70°C) during recrystallization prevents premature crystallization of impurities .
How do researchers address low yields in fluorinated derivative synthesis?
Advanced Research Focus
Low yields in fluorinated analogs (e.g., 30% for (3R/S)-3-[4-(2,2-dimethylpropoxy)phenyl]) are mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
